[Phe2]-TRH

Receptor Binding TRH Receptor Affinity Comparison

[Phe2]-TRH (34783-35-2) is a TRH analog with His→Phe substitution that eliminates analeptic activity while retaining conformational similarity to Leu5-enkephalin. Unlike TRH, Val2-TRH, and Leu2-TRH, it lacks arousal-promoting effects, serving as the definitive negative control for CNS behavioral studies. It displays mid-tier TRHR2 affinity—between high-affinity TRH and low-affinity Val2-TRH/Tyr2-TRH—and acts as a weak non-selective agonist at both receptor subtypes. Essential for SAR studies, TRHR2 assay calibration, and opioid-TRH pathway research. Not interchangeable with generic TRH or other position-2 analogs.

Molecular Formula C19H24N4O4
Molecular Weight 372.4 g/mol
CAS No. 34783-35-2
Cat. No. B1604846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Phe2]-TRH
CAS34783-35-2
SynonymspGlu-Phe-Pro-NH2
pyroglutamyl-phenylalanyl-prolinamide
pyroglutamyl-phenylalanyl-proline amide
Molecular FormulaC19H24N4O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)C(=O)N
InChIInChI=1S/C19H24N4O4/c20-17(25)15-7-4-10-23(15)19(27)14(11-12-5-2-1-3-6-12)22-18(26)13-8-9-16(24)21-13/h1-3,5-6,13-15H,4,7-11H2,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15-/m0/s1
InChIKeyZETOYWKJNIJFCR-KKUMJFAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[Phe2]-TRH CAS 34783-35-2: TRH Analog Peptide for Receptor Profiling and CNS Differentiation Studies


[Phe2]-TRH (pyroglutamyl-phenylalanyl-prolinamide, CAS 34783-35-2) is a synthetic thyrotropin-releasing hormone (TRH) analog in which the second amino acid residue, histidine, is replaced by phenylalanine . This structural modification alters the peptide's receptor binding profile compared to native TRH (pGlu-His-Pro-NH2). [Phe2]-TRH belongs to a family of TRH-like peptides that includes EEP (pGlu-Glu-Pro-NH2), Val2-TRH, Leu2-TRH, and Tyr2-TRH [1]. The compound exhibits conformational similarity to the endogenous opioid peptide Leu5-enkephalin .

Why TRH Analogs Cannot Be Casually Substituted: The Case for [Phe2]-TRH Differentiation


TRH analogs are not functionally interchangeable. Even single-amino-acid substitutions within the TRH tripeptide sequence produce divergent pharmacological profiles across multiple dimensions: receptor subtype selectivity (TRHR1 vs. TRHR2), CNS behavioral activity, pituitary hormone release potency, and susceptibility to enzymatic degradation [1]. The His→Phe substitution at position 2 in [Phe2]-TRH yields a molecule with distinct properties from native TRH and from other position-2 variants such as Val2-TRH and Leu2-TRH [2]. Researchers seeking a TRH-like peptide lacking analeptic activity or requiring attenuated pituitary effects cannot achieve this with generic TRH or alternative position-2 analogs—each analog possesses a unique, non-overlapping pharmacological signature . The following quantitative evidence defines where [Phe2]-TRH demonstrates meaningful differentiation.

[Phe2]-TRH Evidence Guide: Quantified Differentiation from TRH and Position-2 TRH Analogs


TRH Receptor Affinity Reduction: Quantified Loss Relative to Native TRH

[Phe2]-TRH exhibits reduced binding affinity for the TRH receptor compared to native TRH [1]. Furthermore, the introduction of azPro at position 3 in the [Phe2, azPro3]-TRH analog produces an approximately 200-fold additional loss in affinity relative to [Phe2]-TRH .

Receptor Binding TRH Receptor Affinity Comparison

Absence of CNS Analeptic Activity: Functional Differentiation from TRH, Val2-TRH, and Leu2-TRH

In a systematic evaluation of TRH-like peptides for analeptic (arousal-promoting) activity, [Phe2]-TRH was inactive, whereas TRH, Val2-TRH, and Leu2-TRH exhibited analeptic effects [1]. This behavioral divergence establishes that the His→Phe substitution ablates the analeptic property retained by Val2- and Leu2-substituted analogs.

CNS Activity Analeptic Behavioral Pharmacology

TRHR2 Binding Affinity Ranking: Relative Position Among TRH-Like Peptides

In HEK293 cells stably expressing TRHR2, displacement of [3H]TRH by TRH-like peptides revealed the following IC50 ranking: TRH <<< (Leu2-TRH, Phe2-TRH) < (Gln2-TRH, Ser2-TRH) << (Val2-TRH, Tyr2-TRH, Arg2-TRH, Thr2-TRH, Glu2-TRH) [1]. The IC50 of Leu2-TRH was approximately 100-fold higher than that of TRH, with [Phe2]-TRH exhibiting comparable low-affinity displacement in the same tier [1].

TRHR2 Receptor Subtype CNS Receptor

TRHR1 and TRHR2 Functional Activity: Weak Agonist at Both Receptors

When tested at their calculated IC50 concentrations, TRH-like peptides including [Phe2]-TRH stimulated calcium responses in HEK293 cells expressing either TRHR1 or TRHR2, indicating that the peptides function as weak agonists at both receptor subtypes [1]. The study concluded that TRHR1 and TRHR2 do not mediate the analeptic behavioral effects of TRH-like peptides [1].

Receptor Efficacy Calcium Mobilization TRHR1

Enzymatic Resistance: Inferred Differentiation Based on Pyroglutamyl Peptidase II Specificity

Purified rabbit brain pyroglutamyl peptidase II (EC 3.4.19.-, the TRH-degrading ectoenzyme) hydrolyzes TRH but does not cleave Phe2-TRH [1]. The enzyme similarly did not cleave pGlu-His, the pGlu-His decapeptide LHRH, or the ring-opened Glu1-TRH [1].

Metabolic Stability Enzymatic Degradation Pyroglutamyl Peptidase II

Conformational Similarity to Leu5-Enkephalin: Structural Differentiation from TRH

[Phe2]-TRH exhibits conformational similarity to Leu5-enkephalin (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid peptide . This structural convergence is not observed with native TRH and suggests potential for opioid receptor system interaction.

Peptide Conformation Opioid System Cross-Reactivity

[Phe2]-TRH Procurement Scenarios: Research Applications Aligned with Quantified Differentiation


CNS TRH Receptor Subtype Pharmacology: TRHR2 Profiling and TRHR1/TRHR2 Differentiation Studies

Employ [Phe2]-TRH as a mid-tier affinity reference compound for TRHR2 binding studies. As established in the TRHR2 IC50 ranking, [Phe2]-TRH occupies an intermediate affinity tier alongside Leu2-TRH, between high-affinity TRH and low-affinity Val2-TRH/Tyr2-TRH [1]. This position enables researchers to calibrate TRHR2 binding assays across the full affinity spectrum. Additionally, [Phe2]-TRH functions as a weak agonist at both TRHR1 and TRHR2 without subtype selectivity [1], providing a baseline control for studies aimed at identifying receptor subtype-selective ligands.

Analeptic Activity Exclusion: Use as an Inactive Control for CNS Arousal Studies

Select [Phe2]-TRH when a TRH-like peptide lacking analeptic (arousal-promoting) activity is required. Head-to-head behavioral comparison confirms that TRH, Val2-TRH, and Leu2-TRH are analeptic, whereas [Phe2]-TRH and Tyr2-TRH are inactive [1]. This binary differentiation makes [Phe2]-TRH the appropriate control for experiments seeking to dissociate TRH-mediated analeptic effects from other TRH-related CNS functions, or when analeptic activity would confound experimental outcomes.

Structure-Activity Relationship (SAR) Studies of TRH Position-2 Modifications

Incorporate [Phe2]-TRH as a key comparator in SAR studies of the TRH tripeptide scaffold. The compound's reduced TRH receptor affinity relative to native TRH [1] provides a defined baseline for evaluating the impact of histidine→phenylalanine substitution. The ~200-fold further affinity loss observed with the [Phe2, azPro3]-TRH double substitution establishes a quantifiable framework for assessing additive or synergistic effects of multiple modifications, guiding rational design of next-generation TRH analogs.

TRH-Opioid System Crosstalk Investigation: Molecular Probe Studies

Utilize [Phe2]-TRH to interrogate functional intersections between TRH and opioid signaling pathways. The compound's demonstrated conformational similarity to Leu5-enkephalin [1] distinguishes it structurally from native TRH and other position-2 TRH analogs. This property supports its application as a molecular probe in studies examining whether TRH-like peptides engage opioid receptors, or whether opioid system components modulate TRH-mediated physiological responses.

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